

Application Notes and Protocols for PROTAC Synthesis Utilizing an IAP Ligase Ligand

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Compound of Interest		
Compound Name:	E3 ligase Ligand 14	
Cat. No.:	B12290365	Get Quote

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Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1]

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing "**E3 ligase Ligand 14**" (CAS 2241489-43-8), a functionalized ligand for the Inhibitor of Apoptosis Proteins (IAP) E3 ligase. IAP proteins, such as XIAP and cIAP1, are attractive targets for PROTAC development due to their role in apoptosis and their E3 ligase activity.[1][2]

As a prime example, we will focus on the synthesis and characterization of an androgen receptor (AR) targeting PROTAC, drawing upon the methodologies described in the development of SNIPER(AR)-51, a potent AR degrader.[3]

"E3 ligase Ligand 14": An Overview



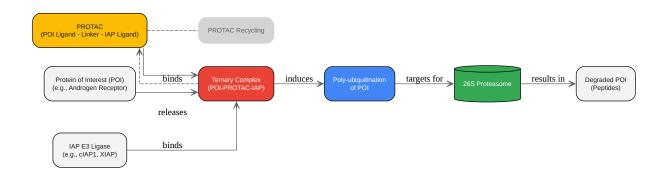
"E3 ligase Ligand 14" is a high-affinity ligand for IAP E3 ubiquitin ligases, featuring a functional handle that allows for its conjugation to a linker and subsequently to a POI ligand.

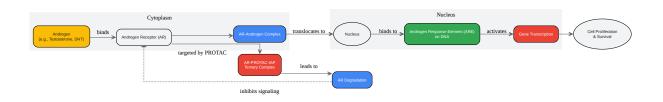
Property	Value
CAS Number	2241489-43-8
Molecular Formula	C38H52N4O7
Molecular Weight	676.85 g/mol
Target E3 Ligase	Inhibitor of Apoptosis Proteins (IAP)

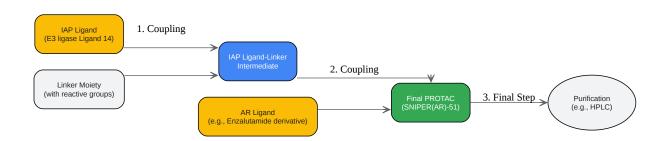
Signaling Pathways PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for an IAP-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the IAP E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.











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References

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- 3. mdpi.com [mdpi.com]
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 Utilizing an IAP Ligase Ligand]. BenchChem, [2025]. [Online PDF]. Available at:
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